Vonoprazan

Gastric acid suppression Pharmacodynamics GERD

Vonoprazan (TAK-438) is a first-in-class P-CAB that provides Day 1 maximal acid suppression and CYP2C19 genotype-independent efficacy, eliminating PPI variability. Optimal for clinical protocols requiring rapid onset and reduced inter-subject variance. ≥98% purity for research.

Molecular Formula C17H16FN3O2S
Molecular Weight 345.4 g/mol
CAS No. 881681-00-1
Cat. No. B1684036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVonoprazan
CAS881681-00-1
Synonyms1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine
TAK 438
TAK-438
TAK438
Vonoprazan
Molecular FormulaC17H16FN3O2S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3
InChIKeyBFDBKMOZYNOTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vonoprazan (CAS 881681-00-1): A First-in-Class Potassium-Competitive Acid Blocker (P-CAB) Procurement and Selection Guide


Vonoprazan (CAS 881681-00-1, TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H⁺/K⁺-ATPase proton pump [1]. Unlike conventional proton pump inhibitors (PPIs) that require acid activation and irreversible covalent binding, vonoprazan competes directly with potassium ions at the pump binding site, enabling rapid, potent, and meal-independent acid suppression [2]. Originally developed by Takeda and approved in Japan in 2014, vonoprazan is now authorized in multiple jurisdictions including the United States for the treatment of erosive esophagitis, H. pylori eradication, and other acid-related disorders [3].

Why Vonoprazan Cannot Be Simply Substituted with Generic Proton Pump Inhibitors (PPIs): Mechanistic and Pharmacodynamic Distinctions


Vonoprazan is mechanistically distinct from all PPIs, including lansoprazole, esomeprazole, omeprazole, and rabeprazole. While PPIs are acid-labile prodrugs requiring activation in acidic canaliculi and irreversibly inhibit only active proton pumps, vonoprazan is acid-stable and reversibly inhibits the H⁺/K⁺-ATPase directly and competitively, regardless of pump activation state [1]. This fundamental difference yields quantifiable consequences: PPIs require 3-5 days to reach maximal acid suppression, whereas vonoprazan achieves maximal effect on day 1; PPIs exhibit substantial inter-individual variability driven by CYP2C19 polymorphisms, whereas vonoprazan's acid suppression is largely genotype-independent; PPIs require precise pre-meal timing for optimal effect, whereas vonoprazan can be administered without regard to meals [2]. Generic substitution with PPIs thus introduces variability in efficacy, delayed onset, and food-dependent dosing constraints that are not present with vonoprazan.

Vonoprazan Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Superior 24-Hour Intragastric Acid Suppression: pH >4 Holding Time Ratio vs. Lansoprazole

Vonoprazan 20 mg once daily provided significantly greater acid suppression than lansoprazole 30 mg once daily in a randomized crossover study of healthy US adults. On day 1, vonoprazan maintained intragastric pH >4 for 62.4% of the 24-hour period compared to 22.6% for lansoprazole (p<0.0001). By day 7, vonoprazan's pH >4 holding time ratio increased to 87.8%, while lansoprazole reached only 42.3% (p<0.0001) [1]. Separation in intragastric pH began approximately 2.5 hours after the first dose.

Gastric acid suppression Pharmacodynamics GERD

Superior Endoscopic Healing Rates in Severe Erosive Esophagitis vs. Lansoprazole

A systematic review and meta-analysis of 7 randomized controlled trials including 4,903 patients evaluated vonoprazan (VPZ) versus lansoprazole (LPZ) in erosive esophagitis. VPZ demonstrated significantly higher endoscopic healing rates than LPZ at Week 2 (RR: 1.09; 95% CI: 1.04-1.13; p<0.0001). Among patients with severe erosive esophagitis (LA classification C/D), VPZ was markedly superior at Week 2 (RR: 1.26; 95% CI: 1.15-1.38; p<0.00001) and Week 8 (RR: 1.13; 95% CI: 1.03-1.24; p=0.007) [1]. In the maintenance phase, VPZ 20 mg reduced recurrence rates compared to LPZ 15 mg (RR: 0.41; 95% CI: 0.17-0.85) without differences in adverse events.

Erosive esophagitis Endoscopic healing Meta-analysis

Full Acid Suppression Achieved on Day 1 Without Requiring 3-5 Day Accumulation Period

Vonoprazan reaches maximal acid-suppressive effect on day 1 of administration, compared to 3-5 days required for PPIs to achieve steady-state maximal acid suppression [1]. In a head-to-head crossover study, the Day 1 to Day 7 ratio of 24-hour pH >4 holding time ratio was >0.8 for vonoprazan, compared with 0.370 for esomeprazole and 0.393 for rabeprazole [2]. This demonstrates that vonoprazan achieves approximately 80% of its steady-state effect on the first day, whereas PPIs achieve less than 40%.

Onset of action Acid suppression kinetics Pharmacodynamics

CYP2C19 Genotype-Independent Acid Suppression vs. Genotype-Dependent PPI Variability

Vonoprazan 20 mg twice daily inhibits gastric acid secretion irrespective of CYP2C19 genotype, more potently than esomeprazole 20 mg twice daily. In a crossover study, vonoprazan achieved pH ≥4 holding time ratios of 100% and pH ≥5 holding time ratios of 99% across all CYP2C19 genotypes (rapid, intermediate, and poor metabolizers combined) [1]. In contrast, PPIs including esomeprazole, lansoprazole, and omeprazole exhibit substantial inter-individual variability in acid suppression and clinical efficacy based on CYP2C19 metabolizer status [2].

Pharmacogenomics CYP2C19 polymorphism Precision medicine

Comparable Safety Profile with Reversible Hypergastrinemia vs. Lansoprazole

An integrated analysis of 14 clinical trials including 5,318 vonoprazan-treated patients and 2,011 PPI-treated patients (lansoprazole n=1,925; esomeprazole n=86) demonstrated comparable safety profiles. Incidence rates per 100 person-years for serious adverse events were 10.39 for vonoprazan versus 10.65 for PPIs [1]. Mean serum gastrin levels were higher on vonoprazan than lansoprazole but normalized within 4 weeks after discontinuation [1]. Elevated liver enzyme levels were infrequent with no differences between vonoprazan and PPIs. Clostridioides difficile infection, bone fracture, and other adverse events of special interest occurred at similarly low rates between treatment groups [2].

Safety Adverse events Long-term tolerability

Subnanomolar Biochemical Potency: IC50 of 19 nM Against Porcine Gastric H⁺/K⁺-ATPase

Vonoprazan inhibits porcine gastric H⁺/K⁺-ATPase activity with an IC50 of 19 nM at pH 6.5 . At concentrations 500 times higher than its IC50 against gastric H⁺/K⁺-ATPase, vonoprazan does not inhibit Na⁺/K⁺-ATPase activity [1]. This high biochemical potency and selectivity support its classification as a potent, reversible potassium-competitive acid blocker. PPIs, as prodrugs, do not have directly comparable isolated enzyme IC50 values because they require acid-catalyzed conversion to active sulfenamide forms.

Enzyme inhibition Biochemical pharmacology Drug discovery

Optimal Research and Industrial Application Scenarios for Vonoprazan Based on Quantitative Differentiation Evidence


Clinical Trials Requiring Rapid and Consistent Acid Suppression in Genetically Diverse Populations

Vonoprazan is optimally suited for clinical trial protocols where rapid onset (maximal effect on day 1) and CYP2C19 genotype-independent acid suppression are critical for reducing inter-subject variability. The Day 1 / Day 7 pH >4 holding time ratio exceeding 0.8 contrasts sharply with PPIs (0.37-0.39), enabling same-day pharmacodynamic assessments without a multi-day accumulation period [1]. Furthermore, vonoprazan's genotype-independent acid suppression (100% pH ≥4 holding time ratio across all CYP2C19 genotypes [2]) eliminates the confounding variable of metabolizer status that complicates PPI-based trials.

Management of Severe Erosive Esophagitis (LA Grade C/D) Requiring Accelerated Mucosal Healing

For patient populations with severe erosive esophagitis (LA classification C/D), vonoprazan provides a 26% relative increase in endoscopic healing probability at Week 2 compared to lansoprazole (RR: 1.26; 95% CI: 1.15-1.38; p<0.00001) [3]. This accelerated healing translates to earlier symptom resolution and reduced disease burden. Procurement decisions for formularies or clinical programs focused on severe GERD should prioritize vonoprazan over PPIs based on this superior healing efficacy in the most challenging patient subgroup.

H. pylori Eradication Regimens in Populations with High CYP2C19 Rapid Metabolizer Prevalence

In geographic regions with high prevalence of CYP2C19 rapid metabolizer genotypes (e.g., East Asian and certain European populations), PPI-based H. pylori eradication regimens exhibit reduced efficacy due to accelerated drug metabolism. Vonoprazan-based triple or dual therapy maintains consistent acid suppression and eradication rates regardless of CYP2C19 status, making it the preferred acid suppressant component for first-line H. pylori eradication protocols in these populations [2]. Phase 3 trials have demonstrated non-inferiority to PPI-based regimens, with some meta-analyses showing superior eradication rates [4].

In Vitro Pharmacology Studies Requiring Reversible Proton Pump Inhibition Without Acid Activation

For in vitro pharmacology and drug discovery applications, vonoprazan offers a key experimental advantage: it directly inhibits H⁺/K⁺-ATPase with an IC50 of 19 nM at pH 6.5 without requiring acid-catalyzed activation . This property allows precise concentration-response studies under neutral or near-neutral pH conditions where PPIs, as prodrugs, remain inactive. The 500-fold selectivity window relative to Na⁺/K⁺-ATPase supports its use as a selective probe for gastric proton pump pharmacology [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vonoprazan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.